molecular formula C7H8F3NO3S B6359851 Anilinium triflate CAS No. 591-40-2

Anilinium triflate

Cat. No.: B6359851
CAS No.: 591-40-2
M. Wt: 243.21 g/mol
InChI Key: AWOBAJUUBWTNQC-UHFFFAOYSA-N
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Description

Anilinium triflate is an organic compound that consists of an anilinium cation and a triflate anion. The anilinium cation is derived from aniline, a primary aromatic amine, while the triflate anion is derived from trifluoromethanesulfonic acid. This compound is known for its stability and reactivity, making it useful in various chemical processes and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Anilinium triflate can be synthesized through the reaction of aniline with trifluoromethanesulfonic acid. The reaction typically involves mixing aniline with trifluoromethanesulfonic acid in a suitable solvent, such as dichloromethane, under controlled temperature conditions. The reaction proceeds as follows:

C6H5NH2+CF3SO3HC6H5NH3+CF3SO3\text{C}_6\text{H}_5\text{NH}_2 + \text{CF}_3\text{SO}_3\text{H} \rightarrow \text{C}_6\text{H}_5\text{NH}_3^+\text{CF}_3\text{SO}_3^- C6​H5​NH2​+CF3​SO3​H→C6​H5​NH3+​CF3​SO3−​

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as recrystallization or distillation to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Anilinium triflate undergoes various chemical reactions, including:

    Substitution Reactions: The anilinium cation can participate in electrophilic aromatic substitution reactions, where the aromatic ring is substituted by different electrophiles.

    Reduction Reactions: The anilinium cation can be reduced to aniline using reducing agents such as sodium borohydride.

    Coupling Reactions: this compound can be used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

    Cross-Coupling: Palladium catalysts, boronic acids, and suitable bases in organic solvents.

Major Products:

    Substitution Reactions: Substituted aniline derivatives.

    Reduction Reactions: Aniline.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

Anilinium triflate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of biaryl compounds through cross-coupling reactions.

    Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Utilized in the development of drug candidates and medicinal chemistry research.

    Industry: Applied in the production of polymers, dyes, and pigments.

Mechanism of Action

The mechanism of action of anilinium triflate involves the interaction of the anilinium cation with various molecular targets. In electrophilic aromatic substitution reactions, the anilinium cation activates the aromatic ring towards electrophilic attack. In reduction reactions, the anilinium cation is reduced to aniline through the transfer of electrons from the reducing agent. In cross-coupling reactions, the this compound acts as a precursor to the formation of biaryl compounds through the catalytic cycle involving palladium catalysts.

Comparison with Similar Compounds

Anilinium triflate can be compared with other similar compounds, such as:

    Anilinium chloride: Similar in structure but with a chloride anion instead of a triflate anion. This compound is more stable and has different reactivity due to the triflate anion.

    Anilinium sulfate: Contains a sulfate anion, which affects its solubility and reactivity compared to this compound.

    Anilinium nitrate: Contains a nitrate anion, which can participate in different types of reactions compared to the triflate anion.

This compound is unique due to the presence of the triflate anion, which imparts high stability and reactivity, making it suitable for a wide range of chemical applications.

Properties

IUPAC Name

phenylazanium;trifluoromethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N.CHF3O3S/c7-6-4-2-1-3-5-6;2-1(3,4)8(5,6)7/h1-5H,7H2;(H,5,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWOBAJUUBWTNQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[NH3+].C(F)(F)(F)S(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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